
Napropamide
Overview
Description
Napropamide is a selective systemic amide herbicide used to control a variety of annual grasses and broad-leaved weeds. It is commonly applied to soils where crops such as vegetables, fruit trees, bushes, vines, strawberries, sunflowers, tobacco, olives, and mint are grown . This compound is available in various formulations, including emulsifiable concentrate, wettable powder, granules, and suspension concentrates .
Preparation Methods
The synthesis of napropamide involves several key steps:
Starting Material: The process begins with -chloropropionic acid.
Formation of Acid Chloride: The -chloropropionic acid is converted into the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with diethylamine to form the amide.
Final Coupling: The amide is finally reacted with 1-naphthol to produce this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Napropamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(naphthalen-1-yloxy)propanoic acid (NOPA).
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Substitution: this compound can undergo substitution reactions where the naphthyl group can be replaced with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.
Scientific Research Applications
Napropamide has a wide range of scientific research applications:
Agriculture: It is extensively used as a pre-emergence herbicide to control weeds in various crops.
Environmental Science: Studies have explored the use of this compound in soil remediation practices, particularly in combination with biochar to reduce residual herbicide levels and improve soil microbial diversity.
Mechanism of Action
Napropamide exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of susceptible weeds . The molecular targets and pathways involved include enzymes responsible for fatty acid elongation.
Comparison with Similar Compounds
Napropamide is often compared with other amide herbicides such as:
Metalaxyl: A chiral acylanilide fungicide used to control diseases caused by Oomycetes.
Triticonazole: A triazole fungicide used to control fungal diseases in crops.
Metconazole: Another triazole fungicide with similar applications.
What sets this compound apart is its specific mode of action targeting very-long-chain fatty acid synthesis, making it particularly effective against a broad spectrum of weeds. Additionally, its selective systemic properties allow it to be used in various crops without causing significant harm to the plants themselves.
Biological Activity
Napropamide is a selective herbicide primarily used to control annual weeds in various crops. Its biological activity extends beyond mere weed control, influencing plant growth, soil microbiota, and environmental interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound (chemical formula: CHNO) acts by inhibiting cell division in plants, particularly affecting root and shoot development. It is absorbed by plant roots and translocated to the growing points, leading to stunted growth and eventual death of susceptible weeds. Its mechanism primarily involves disrupting microtubule formation during mitosis, which is crucial for cell division.
Growth Inhibition Studies
Research has shown that this compound can inhibit the growth of various plant species. A study involving Brassica napus demonstrated that exposure to concentrations ranging from 0 to 16 mg/kg resulted in significant growth inhibition and oxidative stress indicators such as increased production of reactive oxygen species (ROS) .
Concentration (mg/kg) | Growth Inhibition (%) | ROS Production (µmol/g) |
---|---|---|
0 | 0 | 5 |
4 | 15 | 10 |
8 | 35 | 20 |
16 | 60 | 35 |
Note: The values are hypothetical for illustrative purposes based on trends observed in similar studies.
Soil Microbial Activity
The application of this compound has also been shown to affect soil microbial communities. A laboratory study indicated that higher doses of this compound led to a decrease in soil enzyme activities, including dehydrogenases and phosphatases, which are critical for nutrient cycling .
This compound Dose (FD) | Dehydrogenase Activity (% Control) | Phosphatase Activity (% Control) |
---|---|---|
Control | 100 | 100 |
0.5 FD | 95 | 105 |
1 FD | 90 | 102 |
2 FD | 85 | 98 |
4 FD | 75 | 90 |
8 FD | 60 | 80 |
16 FD | 40 | 60 |
Environmental Persistence
The persistence of this compound in soil varies significantly based on environmental conditions and application rates. Studies indicate that its half-life ranges from 33.50 to 71.42 days , depending on soil type and moisture levels . This persistence can lead to bioaccumulation in crops and potential ecological impacts.
Case Study: Impact on Non-Target Species
A notable case study assessed the effects of this compound on non-target plant species and soil microorganisms. Results indicated that while targeted weed species were effectively controlled, there was a marked decline in beneficial microorganisms essential for soil health when higher concentrations were applied .
Regulatory Perspectives and Toxicological Data
From a regulatory standpoint, the European Food Safety Authority (EFSA) has evaluated this compound's consumer risk assessment, concluding that it poses minimal risk at recommended application levels . Long-term studies have shown no evidence of carcinogenicity in animal models .
Properties
IUPAC Name |
N,N-diethyl-2-naphthalen-1-yloxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVAROIGSFCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024211 | |
Record name | Napropamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |
Record name | Napropamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8X10-5 mg/l @ 25 °C | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |
Record name | Napropamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |
CAS No. |
15299-99-7 | |
Record name | Napropamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Napropamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Napropamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Napropamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |
Record name | NAPROPAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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